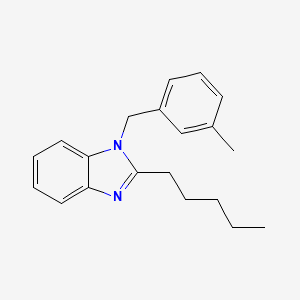![molecular formula C20H24N2O6S B11129362 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129362.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxin ring fused with a phenoxyacetamide structure, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Phenoxyacetamide Group: The phenoxyacetamide moiety is introduced via a nucleophilic substitution reaction. This involves reacting the benzodioxin intermediate with 2-methyl-4-(propylsulfamoyl)phenoxyacetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate products under controlled conditions to form the target compound. This step may require purification techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring and phenoxyacetamide moiety allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]propionamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]butyramide
Uniqueness
Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide stands out due to its specific acetamide linkage, which may confer unique binding properties and reactivity. This makes it particularly interesting for applications requiring precise molecular interactions, such as targeted drug design or specific biochemical assays.
Properties
Molecular Formula |
C20H24N2O6S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide |
InChI |
InChI=1S/C20H24N2O6S/c1-3-8-21-29(24,25)16-5-7-17(14(2)11-16)28-13-20(23)22-15-4-6-18-19(12-15)27-10-9-26-18/h4-7,11-12,21H,3,8-10,13H2,1-2H3,(H,22,23) |
InChI Key |
DQIALBJPAMEBDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129283.png)
![2-(2-Methylpropyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11129284.png)
![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11129296.png)
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide](/img/structure/B11129309.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11129315.png)
![7-Chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129317.png)
![4-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11129329.png)
![2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11129330.png)
![7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11129335.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B11129339.png)

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129351.png)

![prop-2-en-1-yl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129360.png)
